![molecular formula C8H17ClN2O3 B13495312 [(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)
[(6-Aminohexyl)carbamoyl]formic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-Aminohexyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Aminohexyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 6-aminohexylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
[(6-Aminohexyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
[(6-Aminohexyl)carbamoyl]formic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(6-Aminohexyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid: A related compound with the formula H2NCOOH, known for its role in organic synthesis and as a precursor to various derivatives.
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride: A similar compound with a slightly different structure, used in similar applications.
Uniqueness
[(6-Aminohexyl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications makes it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C8H17ClN2O3 |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
2-(6-aminohexylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c9-5-3-1-2-4-6-10-7(11)8(12)13;/h1-6,9H2,(H,10,11)(H,12,13);1H |
Clave InChI |
LWVIEHNCNGXIGR-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)C(=O)O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


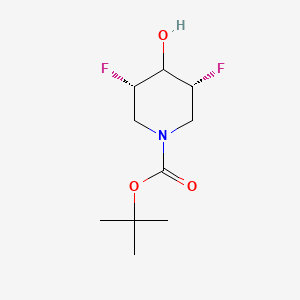
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
![1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride](/img/structure/B13495237.png)
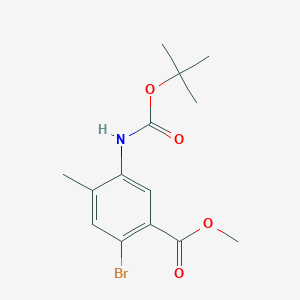
![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
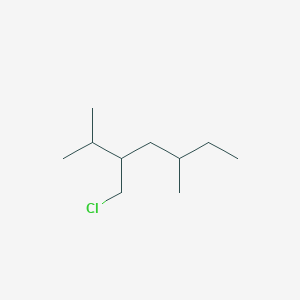
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)

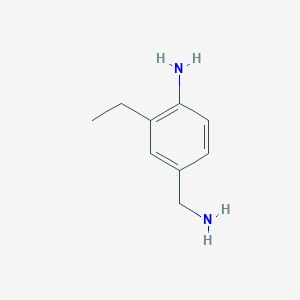

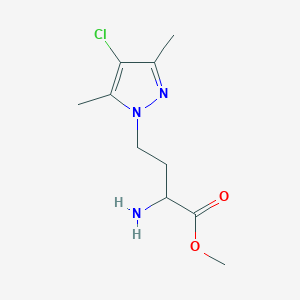
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)

